molecular formula C12H7Cl2N3 B168019 2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine CAS No. 1283261-83-5

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine

Cat. No. B168019
CAS RN: 1283261-83-5
M. Wt: 264.11 g/mol
InChI Key: CFNAUAQAAHTHKD-UHFFFAOYSA-N
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Description

2-(2,6-Dichlorophenyl)-3H-Imidazo[4,5-c]pyridine, commonly referred to as DCPIP, is a heterocyclic aromatic compound with a wide range of uses in scientific research. The compound was first synthesized in 1966, and since then, it has been used in various laboratory experiments, including those related to biochemical and physiological effects, as well as in the synthesis of other compounds. DCPIP is a versatile compound, and it has been used in a variety of fields, such as biochemistry, pharmacology, and synthetic chemistry.

Scientific Research Applications

Synthesis and Biological Applications

  • Researchers have explored the synthesis of derivatives from closely related chemical structures, leading to compounds with potential antimicrobial activities. For example, derivatives of imidazo[1,2-a]pyridine have been synthesized and evaluated for their antibacterial and antifungal properties. These studies contribute to the development of new antimicrobial agents (Ladani et al., 2009).

Corrosion Inhibition

  • Imidazo[4,5-b] pyridine derivatives have been evaluated for their performance as inhibitors against mild steel corrosion in acidic environments. The research indicates that certain derivatives can serve as effective corrosion inhibitors, which is valuable for protecting industrial materials (Saady et al., 2021).

Anticholinesterase Potential

  • The anticholinesterase potential of imidazo[1,2-a]pyridine-based compounds has been evaluated, indicating their importance in treating heart and circulatory failures. Certain derivatives show promise as AChE and BChE inhibitors, suggesting potential therapeutic applications (Kwong et al., 2019).

Fluorescent Materials

  • A study on the microwave-assisted alkenylation of imidazo[4,5-b]pyridines has led to compounds with significant fluorescence properties, indicating potential applications in materials science for creating fluorescent markers and sensors (Baladi et al., 2016).

Chemical Synthesis and Functionalization

  • Research has focused on developing methods for the synthesis and functionalization of imidazo[4,5-c]pyridines. Techniques involving palladium-catalyzed amidation/cyclization strategies have been developed to synthesize these compounds, highlighting the versatility and potential applications of these heterocyclic compounds in chemical synthesis (Wilson et al., 2014).

properties

IUPAC Name

2-(2,6-dichlorophenyl)-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2N3/c13-7-2-1-3-8(14)11(7)12-16-9-4-5-15-6-10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNAUAQAAHTHKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=NC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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